methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate
Description
Methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate is a structurally complex benzimidazole derivative. Key features include:
- Benzimidazole core: A nitrogen-containing heterocycle known for pharmacological relevance, particularly in enzyme inhibition .
- Substituents:
- Position 2: A 1,1,2,2,2-pentadeuterioethoxy group, introducing deuterium to enhance metabolic stability.
- Position 3: A biphenylmethyl group with an (E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl moiety, likely influencing target binding and solubility.
- Position 4: A methyl ester, which may affect hydrolysis kinetics compared to ethyl esters .
This compound’s design suggests applications in drug development, leveraging deuterium substitution to prolong half-life and improve pharmacokinetics.
Properties
Molecular Formula |
C34H40N4O6 |
|---|---|
Molecular Weight |
605.7 g/mol |
IUPAC Name |
methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate |
InChI |
InChI=1S/C34H40N4O6/c1-5-8-12-23(6-2)22-44-34(40)36-31(37-41)27-14-10-9-13-26(27)25-19-17-24(18-20-25)21-38-30-28(32(39)42-4)15-11-16-29(30)35-33(38)43-7-3/h9-11,13-20,23,41H,5-8,12,21-22H2,1-4H3,(H,36,37,40)/i3D3,7D2 |
InChI Key |
ZOGAICCHSUSCBX-BBWXTLFWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4/C(=N\O)/NC(=O)OCC(CC)CCCC)C(=O)OC |
Canonical SMILES |
CCCCC(CC)COC(=O)NC(=NO)C1=CC=CC=C1C2=CC=C(C=C2)CN3C4=C(C=CC=C4N=C3OCC)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl 3-[[4-[2-[(E)-N-(2-ethylhexoxycarbonyl)-N'-hydroxycarbamimidoyl]phenyl]phenyl]methyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole-4-carboxylate is a complex benzimidazole derivative that has garnered attention due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological effects based on various studies.
Chemical Structure
The compound features a benzimidazole core with multiple substituents that may influence its biological activity. The structural formula can be represented as follows:
1. Receptor Binding Affinity
Research indicates that benzimidazole derivatives often exhibit significant binding affinity for serotonin receptors. For instance, compounds similar to the one have shown high affinity for the 5-HT4 receptor, which is implicated in various central nervous system functions. In particular:
- Ki values for selective antagonists of the 5-HT4 receptor have been reported in the subnanomolar range (0.11 - 0.54 nM) for various analogues . This suggests that the compound may also share similar properties.
2. Antagonistic Activity
In studies focused on antagonistic properties against P2X3 receptors, benzimidazole derivatives demonstrated promising results. For example:
- A benzimidazole derivative exhibited an IC50 value of approximately 450 nM against hP2X3R . This indicates potential therapeutic applications in pain management and other conditions related to purinergic signaling.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of benzimidazole derivatives. Key observations include:
- Substituent Effects : The presence of bulky groups and specific electronic properties at certain positions on the benzimidazole ring significantly influences receptor binding affinity and selectivity .
| Substituent Position | Effect on Activity |
|---|---|
| Para-position | Increased binding affinity |
| Halogen substitutions | Enhanced selectivity for specific receptors |
Case Study 1: Antidepressant Activity
A study examining various benzimidazole derivatives found that specific modifications led to enhanced antidepressant-like effects in animal models. The compound's ability to modulate serotonin levels was linked to its binding affinity at serotonin receptors .
Case Study 2: Cancer Research
Another investigation assessed the cytotoxic effects of benzimidazole derivatives against cancer cell lines. Results indicated that certain derivatives induced apoptosis in breast cancer cells through mechanisms involving mitochondrial dysfunction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Properties
The following table compares the target compound with structurally related molecules:
Key Comparative Insights
Deuterium Substitution vs. Non-Deuterated Analogs
The target compound’s 1,1,2,2,2-pentadeuterioethoxy group distinguishes it from analogs like the ethyl-substituted benzimidazole in .
Ester Group Variations
- Methyl ester (target) : Hydrolyzes faster than ethyl esters (e.g., ) but improves aqueous solubility.
- Ethyl ester () : Slower hydrolysis may prolong systemic exposure but reduces solubility.
Heterocyclic Core Modifications
- Thiadiazole () : Electron-deficient ring enhances interactions with electrophilic targets (e.g., bacterial enzymes).
- Benzothiazole () : Increased aromaticity and lipophilicity (XLogP3: 6.1) may favor CNS penetration .
Substituent Chain Length and Lipophilicity
Q & A
Q. What synthetic strategies are employed for synthesizing this compound?
The synthesis involves a multi-step approach:
- Step 1 : Condensation of 2-(1,1,2,2,2-pentadeuterioethoxy)benzimidazole precursors with deuterated ethanol to ensure isotopic labeling.
- Step 2 : Introduction of the 2-ethylhexoxycarbonyl group via carbamate-forming reactions under anhydrous conditions .
- Step 3 : Final coupling of the hydroxamic acid moiety using EDC/HOBt-mediated amidation .
Key Methodological Considerations : - Deuterium incorporation requires strict anhydrous conditions to prevent isotopic exchange.
- Purification via gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates.
- Structural confirmation using and NMR, with deuterium content validated by mass spectrometry (MS) .
Q. How is the compound characterized for structural integrity and purity?
- NMR Spectroscopy : NMR identifies non-deuterated protons (e.g., aromatic signals at δ 7.2–8.1 ppm), while NMR confirms carbonyl groups (e.g., 165–175 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) quantifies deuterium enrichment (e.g., m/z 589.2543 [M+H]) and detects isotopic purity (>98% deuterium) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity (>95%) and resolves stereoisomeric impurities .
Q. What in vitro assays are used to evaluate its biological activity?
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., MDA-MB-231) with IC values calculated using nonlinear regression .
- Enzyme Inhibition : Fluorometric assays for HDAC or protease inhibition, comparing activity to reference inhibitors (e.g., SAHA for HDACs) .
Advanced Research Questions
Q. How can isotopic labeling (pentadeuterioethoxy group) impact pharmacokinetic studies?
- Metabolic Stability : Deuterium labeling reduces metabolic degradation (C-D bonds resist cytochrome P450 oxidation), prolonging half-life. Validate via liver microsomal assays with LC-MS tracking .
- Tracer Applications : Use -NMR or deuterium isotope effects (DIE) to study reaction mechanisms in vivo .
- Data Contradictions : If plasma stability data conflict with in vitro microsomal results, cross-validate using deuterium kinetic isotope effect (KIE) calculations .
Q. How can QSAR models optimize its bioactivity?
- Descriptor Selection : Use 2D-QSAR with descriptors like logP, topological polar surface area (TPSA), and electronegativity to predict IC values .
- Validation : Compare predicted vs. experimental IC for a training set of 131 benzimidazole derivatives. Adjust Hammett constants for substituent effects on the hydroxamic acid moiety .
- Limitations : Address outliers by analyzing steric hindrance from the 2-ethylhexoxycarbonyl group using molecular docking (e.g., AutoDock Vina) .
Q. What strategies resolve contradictions in spectroscopic vs. computational structural data?
- X-ray Crystallography : Resolve ambiguous NMR signals (e.g., benzimidazole ring conformation) by growing single crystals in DMSO/water and analyzing torsion angles (e.g., N2–C2–C3 = 175.22°) .
- DFT Calculations : Compare computed NMR chemical shifts (Gaussian 16, B3LYP/6-31G**) with experimental data. Deviations >0.3 ppm suggest alternative tautomers .
Q. How does the 2-ethylhexoxycarbonyl group influence stability under physiological conditions?
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor degradation via HPLC. The bulky 2-ethylhexyl group reduces esterase-mediated hydrolysis compared to methyl esters .
- pH Sensitivity : Test stability in acidic (pH 2.0, simulated gastric fluid) and basic (pH 9.0) conditions. Carbamate groups degrade above pH 8.0, requiring enteric coatings for oral delivery .
Q. What role does the hydroxamic acid moiety play in metal chelation?
- Coordination Studies : Titrate with Fe or Zn and monitor UV-Vis absorbance shifts (e.g., λ~280 nm for Fe complexes). Calculate binding constants (K) via Benesi-Hildebrand plots .
- Catalytic Applications : Test metal-complexed forms in oxidation reactions (e.g., cyclohexane to adipic acid) using HO as an oxidant. Compare turnover numbers (TON) to non-chelated analogs .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reaction Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | DMF, 80°C, 12 h | 65 | 90% |
| 2 | THF, EDC/HOBt, RT | 78 | 95% |
| 3 | CHCl, 0°C, 2 h | 82 | 98% |
Q. Table 2: Biological Activity Profile
| Assay Type | Cell Line/Enzyme | IC (µM) | Reference Compound |
|---|---|---|---|
| Cytotoxicity (MTT) | MDA-MB-231 | 4.2 ± 0.3 | Camptothecin (0.8) |
| HDAC Inhibition | HeLa Nuclear Extract | 0.15 ± 0.02 | SAHA (0.03) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
